

An In-Depth Technical Guide to the Natural Occurrence of Ethyl 3-Hydroxyoctanoate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Ethyl 3-hydroxyoctanoate*

Cat. No.: *B1594591*

[Get Quote](#)

Abstract

Ethyl 3-hydroxyoctanoate is a chiral ester of significant interest to the flavor, fragrance, and pharmaceutical industries. Characterized by its pleasant fruity and wine-like aroma, this molecule is a naturally occurring volatile organic compound found in a variety of fruits and fermented products. Beyond its sensory attributes, its constituent moiety, 3-hydroxyoctanoate, is a known component of microbial biopolymers and a biomarker in metabolic research. This technical guide provides a comprehensive overview of the natural occurrence of **ethyl 3-hydroxyoctanoate**, delving into its distribution, biosynthesis, and the stereochemistry inherent to its natural forms. Furthermore, it details authoritative analytical methodologies for its extraction and quantification from complex matrices and explores its biological and ecological significance. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this versatile natural compound.

Introduction

Ethyl 3-hydroxyoctanoate (CAS 7367-90-0) is an organic ester with the molecular formula $C_{10}H_{20}O_3$.^[1] Structurally, it is the ethyl ester of 3-hydroxyoctanoic acid and possesses a key chiral center at the third carbon, giving rise to (R)- and (S)-enantiomers.^{[1][2]} This stereochemistry is a critical aspect of its identity in nature, as biological systems often produce compounds with high enantiomeric purity, influencing both sensory perception and biological activity.

The compound is a colorless to slightly yellow liquid with a characteristic wine-like, fruity, and floral aroma.^{[1][3]} This has led to its use as a flavoring agent in the food and beverage industry, where it is recognized by FEMA (Flavor and Extract Manufacturers Association) with the number 4453.^[1] While often encountered as a racemic mixture in commercial research settings, its natural occurrence is typically the result of specific enzymatic processes, leading to a particular stereoisomeric form.^{[1][3]} This guide will explore the origins, formation, and analysis of **ethyl 3-hydroxyoctanoate** in its natural context.

Natural Distribution of Ethyl 3-Hydroxyoctanoate

Ethyl 3-hydroxyoctanoate is a constituent of the volatile fraction of numerous natural products, particularly those that have undergone fermentation. Its presence contributes to the complex flavor and aroma profiles of these foods and beverages.

Fermented Foods and Beverages

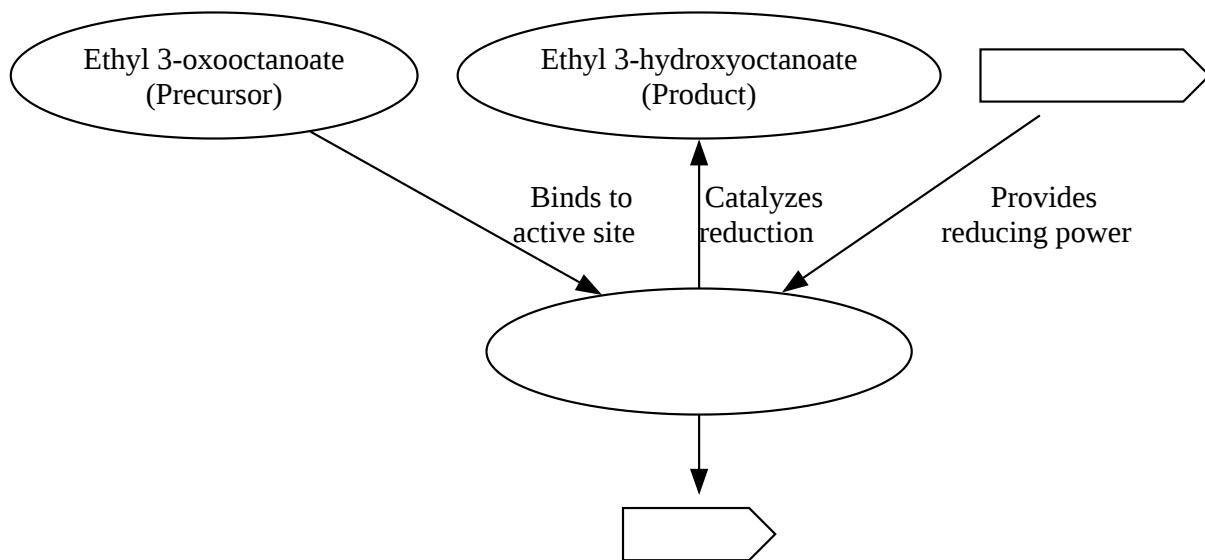
Fermentation processes, particularly those involving yeast and bacteria, are significant sources of **ethyl 3-hydroxyoctanoate**. Esters are primary products of yeast metabolism during alcoholic fermentation, formed through the condensation of an alcohol and a coenzyme A-activated organic acid.^[4]

- **Fruit Wines and Ciders:** **Ethyl 3-hydroxyoctanoate** has been identified as a contributor to the aroma profile of fruit wines.^[4] Quantitative analysis of Huaniu apple cider, for instance, revealed its presence at a concentration of $2.15 \pm 0.11 \mu\text{g/L}$.^[1] Its formation is linked to the metabolic activity of yeasts like *Saccharomyces cerevisiae* on precursors present in the fruit must.^{[5][6]}
- **Other Fermented Beverages:** While specific concentrations are less documented, its characteristic odor profile suggests it may be present in other fermented beverages like plum wine and certain craft beers.^{[1][7]}

Fruits and Plants

The compound has been reported in various fruits, although often at trace levels. Its presence is part of the complex mixture of volatile organic compounds that constitute the fruit's aroma. While direct quantitative data for **ethyl 3-hydroxyoctanoate** in many fruits is sparse, related compounds like ethyl 3-hydroxyhexanoate have been identified in citrus fruits, suggesting a

common biosynthetic origin.^[8] The Human Metabolome Database lists pears as a known food source of **ethyl 3-hydroxyoctanoate**.^[9]


Biosynthesis and Stereochemistry

The natural production of **ethyl 3-hydroxyoctanoate** is intrinsically linked to microbial metabolism, specifically the pathways involved in fatty acid synthesis and modification. The key biochemical step is the stereoselective reduction of a keto-ester precursor.

Precursor-Driven Biosynthesis

The primary pathway for the formation of **ethyl 3-hydroxyoctanoate** in microorganisms like yeast is the enzymatic reduction of its corresponding β -keto ester, ethyl 3-oxooctanoate. This reaction is catalyzed by a class of enzymes known as oxidoreductases or keto reductases.^[5]

These enzymes utilize cofactors, typically NADPH or NADH, as a source of reducing power. The cofactors are continuously regenerated through the organism's central metabolic pathways, such as glycolysis.^{[5][10]} The process is highly analogous to the well-studied microbial reduction of ethyl acetoacetate to ethyl (S)-3-hydroxybutanoate by baker's yeast (*Saccharomyces cerevisiae*).^{[5][11]}

[Click to download full resolution via product page](#)

Key Enzyme Classes and Stereoselectivity

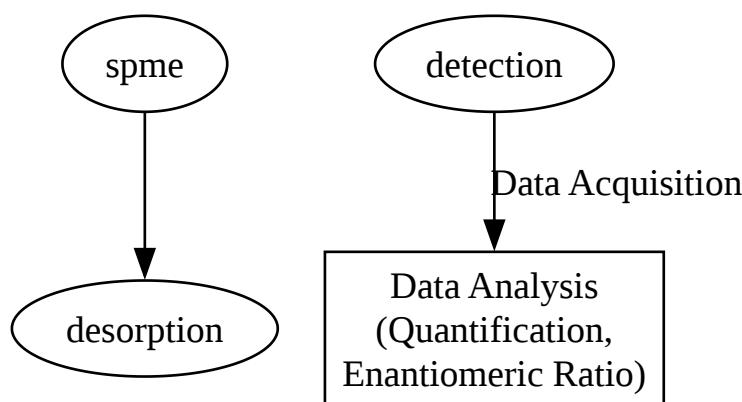
The stereochemical outcome of the reduction is determined by the specific oxidoreductases present in the microorganism. Yeasts possess a consortium of competing reductases, some of which produce the (S)-enantiomer while others produce the (R)-enantiomer.^{[5][6]} The final enantiomeric ratio of the product depends on the relative activities and substrate specificities of these enzymes under specific fermentation conditions.^[12]

For many analogous β -keto ester reductions by common yeasts like *Saccharomyces cerevisiae*, there is a strong preference for producing the (S)-enantiomer, following Prelog's rule.^[11] However, other microbial species can exhibit opposite selectivity. For example, certain aldehyde reductases have been shown to produce (R)-hydroxy esters.^[13] Therefore, the enantiomeric composition of naturally occurring **ethyl 3-hydroxyoctanoate** is source-dependent. Chiral gas chromatography is essential to determine this distribution in a given natural product.^[14]

Analytical Methodologies for Isolation and Quantification

The analysis of **ethyl 3-hydroxyoctanoate** in complex natural matrices requires sensitive and selective analytical techniques. Gas chromatography coupled with mass spectrometry (GC-MS) is the gold standard for this purpose.

Sample Preparation and Extraction


Due to its volatile nature, headspace-based extraction techniques are highly effective for isolating **ethyl 3-hydroxyoctanoate** from solid or liquid samples.

- **Headspace Solid-Phase Microextraction (HS-SPME):** This is a solvent-free, rapid, and sensitive method widely used for analyzing volatile compounds in foods and beverages.^{[15][16]} A fused-silica fiber coated with a stationary phase (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) is exposed to the headspace above the sample, where it adsorbs the volatile analytes. The fiber is then transferred to the hot GC inlet for thermal desorption and analysis.^[15]

- Liquid-Liquid Extraction (LLE): A traditional method involving extraction of the sample with an organic solvent like dichloromethane or diethyl ether, followed by concentration of the extract before GC-MS analysis.

Chromatographic Separation and Detection

- Gas Chromatography-Mass Spectrometry (GC-MS): GC is used to separate the volatile compounds based on their boiling points and polarity. A capillary column with a polar stationary phase (e.g., DB-WAX) is often used for separating esters.[\[17\]](#) The separated compounds are then ionized and detected by a mass spectrometer, which provides both quantification and structural confirmation based on the mass spectrum.
- Chiral Gas Chromatography: To separate the (R)- and (S)-enantiomers, a specialized chiral stationary phase is required. Cyclodextrin-based columns (e.g., Rt- β DEX) are commonly employed for the enantioseparation of chiral compounds like hydroxy esters.[\[14\]](#)[\[18\]](#)[\[19\]](#)

[Click to download full resolution via product page](#)

Detailed Protocol: HS-SPME-GC-MS Analysis of Ethyl 3-Hydroxyoctanoate in Wine

This protocol is a representative method for the quantitative and chiral analysis of **ethyl 3-hydroxyoctanoate**.

- Sample Preparation:
 - Pipette 5 mL of wine into a 20 mL glass headspace vial.

- Add 1.5 g of sodium chloride (NaCl) to the vial to increase the ionic strength of the matrix and promote the release of volatile compounds into the headspace (salting-out effect).[16]
- Add an appropriate internal standard (e.g., ethyl heptanoate-d13) for accurate quantification.
- Immediately seal the vial with a magnetic screw cap containing a PTFE/silicone septum.

- HS-SPME Extraction:
 - Place the vial in an autosampler tray equipped with an agitator and heater.
 - Equilibrate the sample at 50°C for 10 minutes with agitation.[20]
 - Expose a preconditioned DVB/CAR/PDMS SPME fiber to the vial's headspace for 30 minutes at 50°C with continued agitation.[16][20]
- GC-MS Analysis:
 - Injector: Transfer the fiber to the GC inlet, set to 250°C in splitless mode, for thermal desorption for 5 minutes.
 - Column: Use a chiral capillary column (e.g., Rt-βDEXse, 30 m x 0.25 mm x 0.25 µm).
 - Carrier Gas: Helium at a constant flow of 1.0 mL/min.
 - Oven Program: Start at 40°C, hold for 2 minutes, ramp to 180°C at 3°C/min, then ramp to 220°C at 10°C/min, and hold for 5 minutes.
 - MS Detector: Operate in electron ionization (EI) mode at 70 eV. Acquire data in both full scan mode (m/z 40-300) for identification and selected ion monitoring (SIM) mode for enhanced sensitivity and quantification. Key ions for **ethyl 3-hydroxyoctanoate** include m/z 101, 115, and 143.
- Data Analysis:
 - Identify the peaks for (R)- and (S)-**ethyl 3-hydroxyoctanoate** based on their retention times and mass spectra compared to authentic standards.

- Quantify the concentration of each enantiomer by integrating the peak areas relative to the internal standard.
- Calculate the enantiomeric ratio (e.g., R/S) to determine the stereochemical distribution in the sample.

Biological and Ecological Significance

While the primary interest in **ethyl 3-hydroxyoctanoate** is its role as a flavor component, its constituent parts suggest broader biological relevance.

- Flavor and Aroma: As established, its wine-like and fruity notes contribute significantly to the sensory profile of fermented beverages and fruits, influencing consumer preference.[1][3]
- Metabolic Relevance: The free acid, 3-hydroxyoctanoic acid, is a monomer unit for medium-chain-length polyhydroxyalkanoates (mcl-PHAs).[1] These are biodegradable polyesters synthesized by bacteria like *Pseudomonas putida* as carbon and energy storage materials. [10] Furthermore, serum levels of 3-hydroxyoctanoate have been identified as a potential biomarker in diabetes research.[1]
- Ecological Role: Medium-chain 3-hydroxy fatty acids, the precursors to compounds like **ethyl 3-hydroxyoctanoate**, can act as microbe-associated molecular patterns (MAMPs) in plants. [21] They have been shown to trigger innate immunity responses in plants like *Arabidopsis*, suggesting a role in plant-microbe interactions and defense signaling.[21] While the direct role of the ethyl ester in this process is not fully elucidated, its presence in the plant or microbial secretome could be ecologically significant.

Conclusion and Future Perspectives

Ethyl 3-hydroxyoctanoate is a naturally occurring chiral molecule with a well-established role in the flavor and aroma of fermented products. Its formation is a direct result of microbial metabolism, specifically the enzymatic reduction of a keto-ester precursor, which dictates its natural stereochemistry. Authoritative analytical methods based on HS-SPME and chiral GC-MS are crucial for its accurate quantification and enantiomeric characterization in complex matrices.

Future research should focus on several key areas:

- Expanded Quantitative Surveys: A broader analysis of various fruits, vegetables, and fermented products is needed to create a comprehensive database of the natural concentrations and enantiomeric ratios of **ethyl 3-hydroxyoctanoate**.
- Enzyme Discovery: Identifying and characterizing the specific oxidoreductases from various yeasts and bacteria responsible for its synthesis could enable the biotechnological production of specific enantiomers for industrial use.
- Elucidation of Ecological Roles: Further investigation into its potential function as a semiochemical in plant-insect or plant-microbe interactions could reveal novel biological activities.

A deeper understanding of this compound will continue to bridge the gap between food science, microbiology, and drug development, unlocking its full potential as a valuable natural product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. GSRS [precision.fda.gov]
- 3. ethyl 3-hydroxyoctanoate, 7367-90-0 [thegoodscentscompany.com]
- 4. Volatilomics of Fruit Wines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. cfs.gov.hk [cfs.gov.hk]
- 8. Showing Compound Ethyl (±)-3-hydroxyoctanoate (FDB021754) - FooDB [foodb.ca]
- 9. Human Metabolome Database: Showing metabocard for Ethyl (±)-3-hydroxyoctanoate (HMDB0041600) [hmdb.ca]

- 10. Frontiers | Biosynthesis of Medium-Chain ω -Hydroxy Fatty Acids by AlkBGT of *Pseudomonas putida* GPo1 With Native FadL in Engineered *Escherichia coli* [frontiersin.org]
- 11. studycorgi.com [studycorgi.com]
- 12. Synthesis of optically active ethyl 4-chloro-3-hydroxybutanoate by microbial reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Stereoselective Reduction of Ethyl 4-Chloro-3-Oxobutanoate by a Microbial Aldehyde Reductase in an Organic Solvent-Water Diphasic System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. gcms.cz [gcms.cz]
- 15. An Optimized SPME-GC-MS Method for Volatile Metabolite Profiling of Different Alfalfa (*Medicago sativa* L.) Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Optimized method for analyzing volatile compounds in edible yeast using headspace SPME-GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubblicazioni.unicam.it [pubblicazioni.unicam.it]
- 18. Analytical and Preparative Scale Separation of Enantiomers of Chiral Drugs by Chromatography and Related Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. youtube.com [youtube.com]
- 21. pnas.org [pnas.org]
- To cite this document: BenchChem. [An In-Depth Technical Guide to the Natural Occurrence of Ethyl 3-Hydroxyoctanoate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1594591#natural-occurrence-of-ethyl-3-hydroxyoctanoate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com